Ethyl (chloroacetyl)carbamate
Overview
Description
Ethyl (chloroacetyl)carbamate is a useful research compound. Its molecular formula is C5H8ClNO3 and its molecular weight is 165.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Ethyl (chloroacetyl)carbamate, also known as Ethyl carbamate, is an organic compound that is an ester of carbamic acid .
Mode of Action
Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It also arises by the action of ammonia on ethyl chloroformate
Biochemical Pathways
In alcoholic beverages, Ethyl carbamate is mostly formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria . The metabolic pathway of Ethyl carbamate formation is partly shared with that of putrescine biosynthesis .
Pharmacokinetics
The compound’s solubility and other physicochemical properties are provided . These properties can impact the bioavailability of the compound, influencing its absorption and distribution in the body.
Result of Action
Ethyl carbamate has been used as an antineoplastic agent and for other medicinal purposes, but this application ended after it was discovered to be carcinogenic in 1943 . It is considered a carcinogen and is rarely used due to its potential to cause cancer . It was found to be toxic, carcinogenic, and largely ineffective in the treatment of multiple myeloma .
Action Environment
The formation of Ethyl carbamate is influenced by environmental factors such as temperature and duration of storage . In the context of winemaking, various approaches are used to minimize its content, including genetic modification of Saccharomyces cerevisiae wine strains, the use of lactic acid bacteria to consume arginine, direct degradation of Ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, and transportation .
Biochemical Analysis
Biochemical Properties
Ethyl (chloroacetyl)carbamate has been identified in fermented foods and alcoholic beverages . It is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .
Cellular Effects
This compound has been associated with the generation of reactive oxygen species (ROS) and depletion of glutathione (GSH), leading to a decline in cell viability . It has also been shown to increase the risk of various cancer diseases, such as liver cancer, lung adenoma, lymphoma, and breast cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into ethyl N-hydroxy carbamate and a-hydroxy ethyl carbamate through n-hydroxylation and side-chain oxidation of cytochrome P450 . These substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The carcinogenicity of this compound in the general population due to alcoholic intake is essentially minimal . Its content can increase during the fermentation, distillation, and storage stages .
Dosage Effects in Animal Models
In animal models, treatment with this compound resulted in dose-dependent increased incidences of alveolar and bronchiolar, hepatocellular and Harderian gland adenoma or carcinoma, hepatic haemangiosarcoma, and mammary gland adenoacanthoma or adenocarcinoma .
Metabolic Pathways
The metabolic pathway of this compound involves the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .
Properties
IUPAC Name |
ethyl N-(2-chloroacetyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKXMEBGSGFRMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283674 | |
Record name | Ethyl (chloroacetyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6092-47-3 | |
Record name | 6092-47-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (chloroacetyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6092-47-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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